

In-Depth Technical Guide to the DNA-PK Inhibitor NU-7200

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NU-7200

Cat. No.: B1684134

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NU-7200 is a chemical compound identified as an inhibitor of the DNA-dependent protein kinase (DNA-PK). It belongs to a series of 2-substituted benzo[h]chromen-4-one derivatives that have been investigated for their role in modulating the DNA damage response (DDR). DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Inhibition of DNA-PK is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like radiotherapy and certain chemotherapies. This document provides a comprehensive technical overview of **NU-7200**, including its chemical properties, mechanism of action, and available data on its biological evaluation. While specific quantitative data for **NU-7200** is limited in publicly accessible literature, this guide contextualizes its function based on closely related and better-characterized compounds such as NU-7026.

Introduction to NU-7200

NU-7200, with the chemical name 2-[2-(2-hydroxyethoxy)-ethylamino]-benzo[H]chromen-4-one, is a member of the chromenone family of compounds. Its structure is characterized by a benzo[h]chromen-4-one core, which is a key scaffold for DNA-PK inhibitory activity, substituted at the 2-position with a 2-(2-hydroxyethoxy)-ethylamino group.

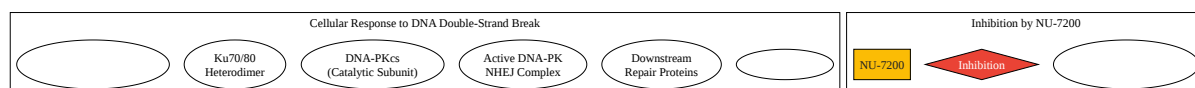
The primary molecular target of **NU-7200** is the DNA-dependent protein kinase (DNA-PK). DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/Ku80 heterodimer. This complex is a central player in the NHEJ pathway, which is responsible for repairing the majority of DNA double-strand breaks in mammalian cells. By inhibiting DNA-PK, compounds like **NU-7200** can disrupt this critical repair process, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells that are often more reliant on specific DNA repair pathways.

Chemical Properties

Property	Value
IUPAC Name	2-[2-(2-hydroxyethoxy)ethylamino]-4H-benzo[h]chromen-4-one
CAS Number	842122-14-9
Molecular Formula	C17H17NO4
Molecular Weight	299.32 g/mol
Canonical SMILES	<chem>C1=CC=C2C(=C1)C=C(OC3=C2C(=O)C=C3)NCCOCCO</chem>

Mechanism of Action and Signaling Pathway

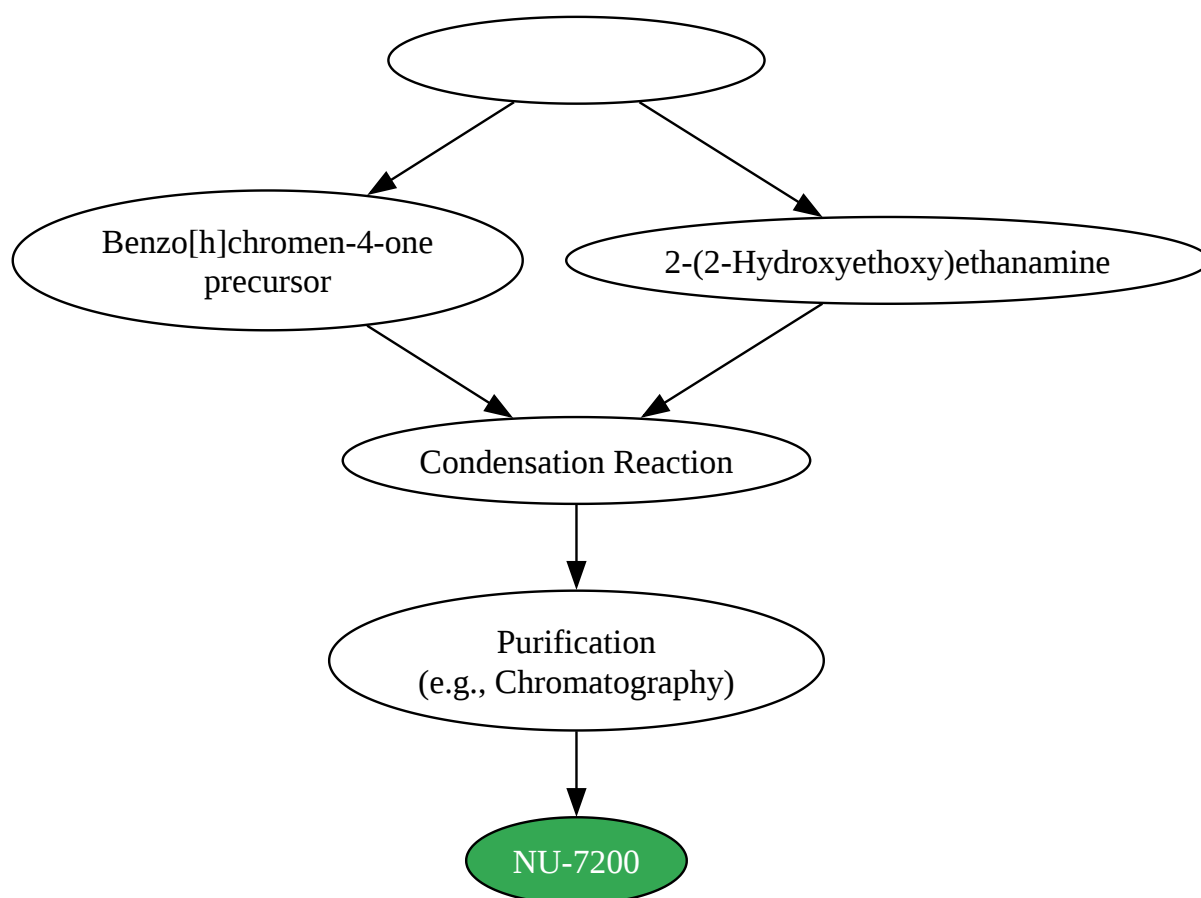
NU-7200 functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). The inhibition of DNA-PKcs prevents the phosphorylation of its downstream targets, which are essential for the successful ligation of broken DNA ends during NHEJ. This leads to a failure in the repair of DNA double-strand breaks.



[Click to download full resolution via product page](#)

Synthesis

NU-7200 was reportedly synthesized using a procedure similar to that of its analogue, NU-7026 (2-(Morpholin-4-yl)-benzo[h]chromen-4-one).[1] While a detailed, step-by-step protocol for **NU-7200** is not readily available in the public domain, the general synthesis of this class of compounds involves the condensation of a substituted chromone precursor with the appropriate amine.

[Click to download full resolution via product page](#)

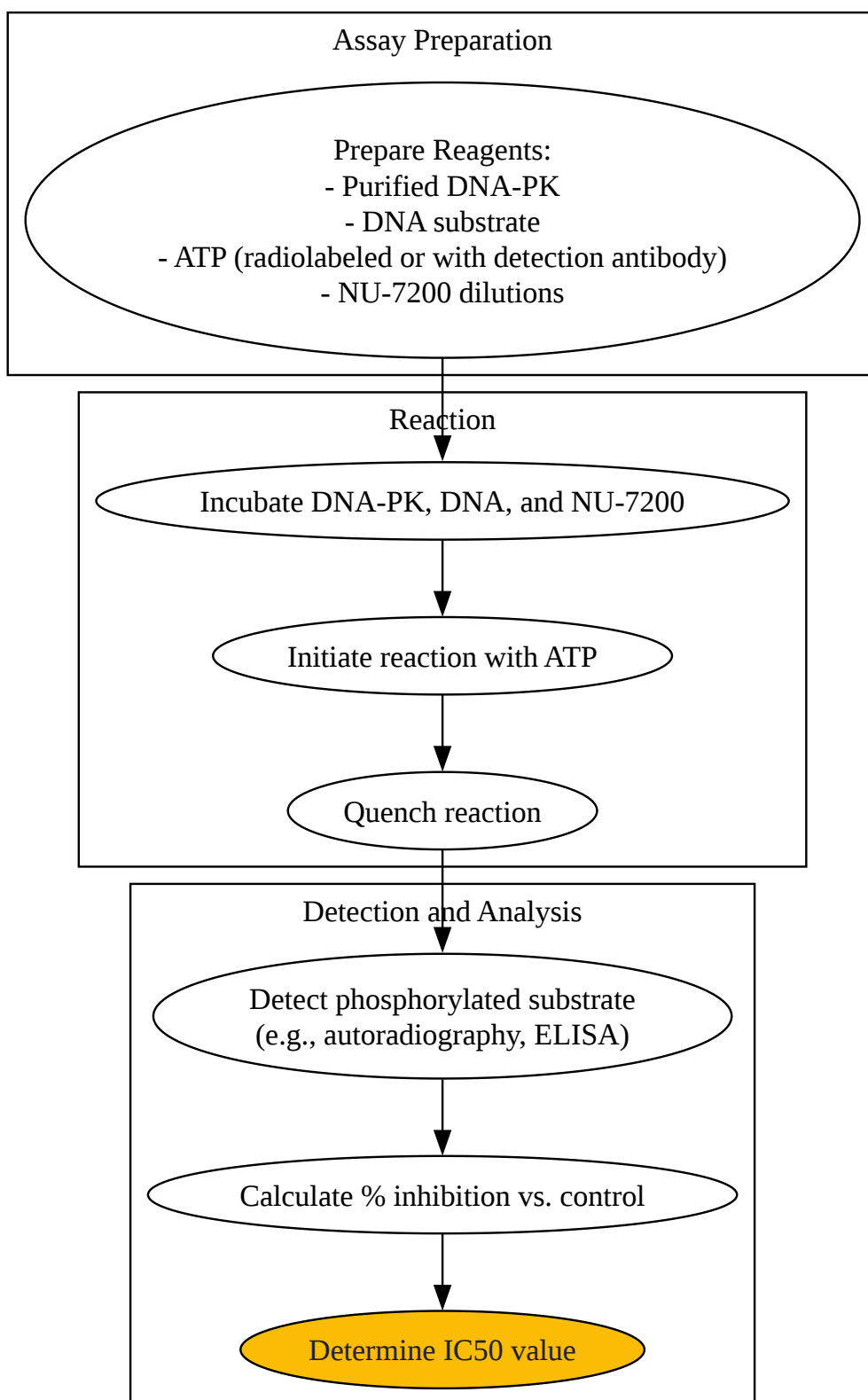
Biological Activity and Experimental Protocols

Specific quantitative data for the biological activity of **NU-7200**, such as its half-maximal inhibitory concentration (IC₅₀) or inhibition constant (K_i) against DNA-PK, are not available in

the reviewed literature. However, the activity of closely related compounds provides a strong indication of its potential potency. For context, the related compound NU-7026 has a reported IC₅₀ of 0.23 μ M for DNA-PK.[2]

In Vitro DNA-PK Inhibition Assay (General Protocol)

A common method to determine the IC₅₀ of a compound against DNA-PK is a cell-free kinase assay. The following is a generalized protocol based on assays used for similar inhibitors.



[Click to download full resolution via product page](#)

Detailed Method (Illustrative):

- **Enzyme and Substrate Preparation:** Recombinant human DNA-PK (catalytic subunit and Ku70/80) is purified. A biotinylated peptide substrate is used.
- **Compound Dilution:** **NU-7200** is serially diluted in an appropriate solvent (e.g., DMSO) and then in assay buffer.
- **Kinase Reaction:** The reaction is typically performed in a 96-well plate. DNA-PK, the peptide substrate, and sonicated calf thymus DNA are incubated with varying concentrations of **NU-7200**.
- **Reaction Initiation and Termination:** The kinase reaction is initiated by the addition of ATP (often [γ - ^{32}P]ATP). After a defined incubation period at 30°C, the reaction is stopped by the addition of a solution like guanidine hydrochloride.
- **Detection:** The phosphorylated substrate is captured on a streptavidin-coated plate. The amount of incorporated radiolabel is quantified using a scintillation counter.
- **Data Analysis:** The percentage of kinase activity relative to a vehicle control is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by non-linear regression analysis.

In Vivo Studies

There is no specific in vivo data available for **NU-7200** in the reviewed literature. Preclinical in vivo studies for related compounds like NU-7026 have been conducted to assess their pharmacokinetic properties and their ability to potentiate the effects of radiotherapy in tumor xenograft models.[1] Such studies would be essential to evaluate the therapeutic potential of **NU-7200**.

Conclusion and Future Directions

NU-7200 is a DNA-PK inhibitor with a chemical structure that suggests it is likely to be active in inhibiting the NHEJ DNA repair pathway. While specific quantitative data on its potency and efficacy are lacking in the public domain, its close structural relationship to well-characterized inhibitors like NU-7026 provides a strong rationale for its potential as a research tool and a starting point for the development of novel cancer therapeutics.

Future research should focus on:

- The definitive synthesis and full chemical characterization of **NU-7200**.
- Determination of its IC50 and Ki values against DNA-PK and its selectivity against other related kinases (e.g., PI3K, ATM, ATR).
- In vitro studies to assess its ability to sensitize cancer cell lines to radiation and various chemotherapeutic agents.
- In vivo pharmacokinetic and pharmacodynamic studies in animal models to evaluate its therapeutic potential.

This in-depth guide, while highlighting the current gaps in knowledge regarding **NU-7200**, provides a solid foundation for researchers and drug developers interested in exploring this and related compounds as potential anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Preclinical pharmacokinetics and metabolism of a novel prototype DNA-PK inhibitor NU7026 - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/1684134/)]
- 2. A novel DNA-dependent protein kinase inhibitor, NU7026, potentiates the cytotoxicity of topoisomerase II poisons used in the treatment of leukemia - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/1684134/)]
- To cite this document: BenchChem. [In-Depth Technical Guide to the DNA-PK Inhibitor NU-7200]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684134#what-is-nu-7200-compound>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com